4-Ethoxy-3-(trifluoromethyl)cinnamic acid

Medicinal Chemistry Drug Design Lipophilicity

Generic cinnamic acid building blocks often lack the precise substitution pattern needed for conclusive SAR studies. 4-Ethoxy-3-(trifluoromethyl)cinnamic acid (CAS 1206594-24-2) provides a defined 4-ethoxy/3-trifluoromethyl architecture delivering a calculated XLogP3 of 3.1-quantifiably higher than the 4-methoxy analog (XLogP3 2.7) or parent 3-CF3-cinnamic acid (~2.8). • Enables systematic lipophilicity optimization in medicinal chemistry programs. • Ethoxy group serves as a latent phenol handle via selective dealkylation. • CF3 group enhances metabolic stability in derived lead compounds. Supplied with 97% purity and available from BenchChem for rapid dispatch.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 1206594-24-2
Cat. No. B1398214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-(trifluoromethyl)cinnamic acid
CAS1206594-24-2
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3-7H,2H2,1H3,(H,16,17)/b6-4+
InChIKeyWNOQTODUBHURAA-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-(trifluoromethyl)cinnamic acid: Physicochemical & Synthetic Profile


4-Ethoxy-3-(trifluoromethyl)cinnamic acid (CAS 1206594-24-2) is a synthetic α,β-unsaturated carboxylic acid belonging to the class of trifluoromethylated cinnamic acid derivatives [1]. It is characterized by a trans-configured phenylpropenoic acid core, featuring an electron-donating ethoxy group at the 4-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position on the aromatic ring [2]. This specific substitution pattern yields a molecule with a molecular weight of 260.21 g/mol and a calculated lipophilicity (XLogP3) of 3.1 [3]. Primarily used as a research chemical and synthetic intermediate, it is commercially available with purities typically of 95% or 97% .

Why 4-Ethoxy-3-(trifluoromethyl)cinnamic acid Is Irreplaceable


The assumption that any trifluoromethyl-substituted cinnamic acid can serve as a functional equivalent for 4-Ethoxy-3-(trifluoromethyl)cinnamic acid is scientifically unsound. The precise combination and position of substituents—a 4-ethoxy and a 3-trifluoromethyl group—creates a unique electron density distribution on the aromatic ring, which directly influences the molecule's physicochemical properties [1]. This specific arrangement dictates its lipophilicity and, consequently, its performance in applications sensitive to partition coefficients, such as membrane permeability in biological systems or retention time in chromatographic methods. Furthermore, as a building block, the ethoxy group provides a distinct synthetic handle for further derivatization compared to a methoxy analog, while the 3-CF₃ position offers different steric and electronic constraints than the 4-CF₃ isomer. The quantitative data below demonstrates why substituting with closely related compounds like 4-Methoxy-3-(trifluoromethyl)cinnamic acid or 3-(trifluoromethyl)cinnamic acid will lead to different, and potentially suboptimal, outcomes in research and development.

4-Ethoxy-3-(trifluoromethyl)cinnamic acid vs. Analogs: Quantitative Evidence


Enhanced Lipophilicity vs. 4-Methoxy Analog

The 4-ethoxy substitution in the target compound results in a higher calculated lipophilicity compared to its 4-methoxy analog. This is a key parameter influencing membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery. A higher logP value can be advantageous for targeting lipophilic environments or crossing biological barriers [1].

Medicinal Chemistry Drug Design Lipophilicity

Higher Lipophilicity vs. Unsubstituted Analog

The presence of the ethoxy group at the 4-position dramatically increases the lipophilicity of the cinnamic acid core compared to the parent 3-(trifluoromethyl)cinnamic acid, which lacks this additional substituent. This difference in logP is substantial and will result in markedly different behavior in both biological and analytical systems [1].

Medicinal Chemistry Chromatography Partition Coefficient

Cathepsin S Inhibition by a Related Derivative

While not a study on the cinnamic acid itself, the 4-ethoxy-3-(trifluoromethyl)phenyl moiety is a key structural feature in a known inhibitor of the cysteine protease Cathepsin S. This provides proof-of-principle that this specific substitution pattern is recognized in a biological context and can be part of a pharmacophore for a therapeutically relevant target [1].

Enzyme Inhibition Cathepsin S Drug Discovery

4-Ethoxy-3-(trifluoromethyl)cinnamic acid Applications


Modulating Lipophilicity in Lead Optimization

This compound is an ideal candidate for structure-activity relationship (SAR) studies where fine-tuning lipophilicity is crucial. Its calculated XLogP3 of 3.1 offers a quantifiably higher logP than the 4-methoxy analog (XLogP3 2.7) or the parent 3-(trifluoromethyl)cinnamic acid (logP ~2.8), allowing researchers to systematically investigate the impact of increased hydrophobicity on target binding, membrane permeability, or off-target binding profiles [1].

Distinct Chromatography Standard

The unique combination of functional groups and resulting physicochemical properties make this compound an excellent candidate for a non-natural internal standard or reference material in liquid chromatography-mass spectrometry (LC-MS) method development. Its distinct retention time and mass (260.21 g/mol) allow for easy differentiation from endogenous cinnamic acid derivatives or common pharmaceutical impurities .

Versatile Synthon for Diversification

The compound serves as a valuable building block for synthesizing more complex molecules. The carboxylic acid can be activated for amide coupling or esterification, while the ethoxy group can be dealkylated to reveal a phenol for further modification. The -CF₃ group imparts metabolic stability and electronic effects. This combination of handles makes it a strategic intermediate for constructing libraries of novel compounds for biological screening .

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